molecular formula C20H37N B1484428 3,3-Bis(2-cyclohexylethyl)pyrrolidine CAS No. 2206966-12-1

3,3-Bis(2-cyclohexylethyl)pyrrolidine

Cat. No.: B1484428
CAS No.: 2206966-12-1
M. Wt: 291.5 g/mol
InChI Key: LIGXACOBCBAZAX-UHFFFAOYSA-N
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Description

3,3-Bis(2-cyclohexylethyl)pyrrolidine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two 2-cyclohexylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2-cyclohexylethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-cyclohexylethyl halides under suitable conditions. One common method is the nucleophilic substitution reaction, where pyrrolidine acts as a nucleophile attacking the electrophilic carbon of the 2-cyclohexylethyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(2-cyclohexylethyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

  • Oxidation: Ketones or alcohols.

  • Reduction: Alkanes or other reduced forms.

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(2-cyclohexylethyl)pyrrolidine has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Bis(2-cyclohexylethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • N,N'-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b']dithiophene Diimides: These compounds share the cyclohexylethyl groups but differ in their core structures.

  • N-Octyl Derivatives: These compounds have similar alkyl chain lengths but differ in their ring structures.

Properties

IUPAC Name

3,3-bis(2-cyclohexylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N/c1-3-7-18(8-4-1)11-13-20(15-16-21-17-20)14-12-19-9-5-2-6-10-19/h18-19,21H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGXACOBCBAZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2(CCNC2)CCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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